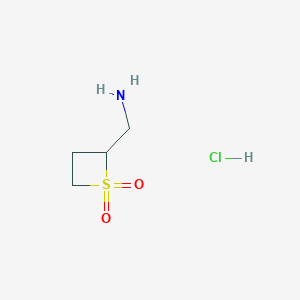

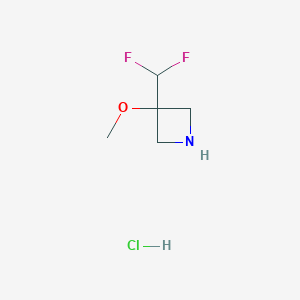

2-(Aminomethyl)thietane 1,1-dioxide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Aminomethyl)thietane 1,1-dioxide hydrochloride” is a chemical compound with the molecular formula C4H10ClNO2S . It is used for research purposes .

Synthesis Analysis

The synthesis of 3-substituted thietane-1,1-dioxides, which are similar to the compound , has been reported in the literature . These compounds were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Alkylation of Sulfonamides with 2-Chloromethylthiirane : The reaction of primary and secondary sulfonamides with 2-chloromethylthiirane in the presence of alkali leads to N-(thiiran-2-ylmethyl)- and/or N-(thietan-3-yl)sulfonamides. This process depends on the solvent used, with water favoring thiirane-thietane rearrangement products and ethanol leading to thiiranylmethyl derivatives. This research opens pathways for the synthesis of 3-(arylamino)thietanes, which could be further modified for diverse applications (Sokolov et al., 2005).

Electrophilic Sulfur Compounds

- Synthesis of Thiophene 1,1-Dioxides : The study on thiophene 1,1-dioxides demonstrates the preparation and fine-tuning of their optoelectronic properties through Stille cross-coupling reactions. This research highlights the potential of sulfur-containing electrophiles in developing materials with tailored electronic properties, which could be significant in electronic and photovoltaic applications (Tsai et al., 2013).

Photochemical Reactions and Oxidation

- Thiete 1,1-Dioxide Synthesis : The preparation of thiete 1,1-dioxide and its derivatives through photochemical reactions and oxidation processes indicates the versatility of sulfur dioxide derivatives in synthetic chemistry. These compounds can be used as intermediates in the synthesis of more complex molecules, showcasing their utility in organic synthesis and material science (Sedergran & Dittmer, 2003).

Chemical Interactions and Properties

- Interaction with Metal Complexes : The study on metal(II) complexes of tetradentate Schiff base ligand demonstrates the chemical versatility of sulfur dioxide derivatives in forming complexes with metals. These complexes have been characterized for their antioxidant and antibacterial properties, suggesting potential applications in biomedical and environmental fields (Ejidike & Ajibade, 2015).

Corrosion Inhibition

- Corrosion Inhibition Studies : Research on the corrosion inhibition of carbon steel by 3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole indicates the application of sulfur-containing compounds in protecting metals from corrosion. This is particularly relevant in industrial applications where metal longevity and integrity are crucial (Tourabi et al., 2013).

Propiedades

IUPAC Name |

(1,1-dioxothietan-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c5-3-4-1-2-8(4,6)7;/h4H,1-3,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAPOPZTHFDJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)thietane 1,1-dioxide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2836424.png)

![4-[1-[(E)-3-(1H-Indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2836441.png)

![N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2836444.png)

![N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2836447.png)